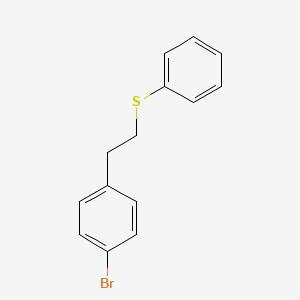
(4-Bromophenethyl)(phenyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenethyl)(phenyl)sulfane is an organic compound that features a bromine atom attached to a phenethyl group, which is further connected to a phenylsulfane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenethyl)(phenyl)sulfane typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) to minimize the generation of toxic byproducts . This method allows for the preparation of a variety of bromomethyl sulfides, including this compound, under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromophenethyl)(phenyl)sulfane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The sulfane moiety can be oxidized to sulfoxides or sulfones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling: Palladium catalysts and boron reagents are typically employed.
Major Products
Substitution: Products include various substituted phenethyl sulfides.
Oxidation: Products include sulfoxides and sulfones.
Coupling: Products are complex organic molecules with extended aromatic systems.
Aplicaciones Científicas De Investigación
(4-Bromophenethyl)(phenyl)sulfane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Bromophenethyl)(phenyl)sulfane involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl methyl sulfone: Similar in structure but with a sulfone group instead of a sulfane.
4-Bromothioanisole: Contains a methoxy group instead of a phenethyl group.
4-Bromoanisole: Features a methoxy group attached to the benzene ring.
Uniqueness
(4-Bromophenethyl)(phenyl)sulfane is unique due to its combination of a bromophenethyl group with a phenylsulfane moiety. This structure imparts specific reactivity and potential applications that differ from its analogs. For example, its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C14H13BrS |
|---|---|
Peso molecular |
293.22 g/mol |
Nombre IUPAC |
1-bromo-4-(2-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C14H13BrS/c15-13-8-6-12(7-9-13)10-11-16-14-4-2-1-3-5-14/h1-9H,10-11H2 |
Clave InChI |
LFDNRRMVAIUZJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















